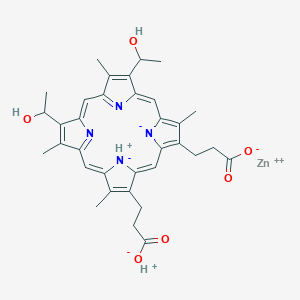
3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone, also known as EHT, is a chemical compound that has been studied for its potential therapeutic effects on the brain and nervous system. EHT was first discovered in 1986 by a group of researchers at the University of Bordeaux, France, who were investigating the properties of imidazolidinone derivatives.
Wirkmechanismus
3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone is thought to work by inhibiting the activity of an enzyme called Fyn kinase, which has been implicated in the development of neurodegenerative diseases. By inhibiting Fyn kinase, 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone may be able to reduce the damage caused by oxidative stress and prevent the death of brain cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone can increase the levels of key proteins involved in synaptic function and plasticity, which are important for learning and memory. 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone has also been shown to increase the levels of a protein called Nrf2, which plays a key role in the body's antioxidant defense system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone is that it has not yet been extensively tested in human subjects, so its safety and efficacy in humans are still largely unknown.
Zukünftige Richtungen
There are several potential future directions for research on 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone. One area of interest is the potential use of 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone as a cognitive enhancer, as studies have suggested that it may be able to improve memory and learning in animal models. Additionally, further research is needed to determine the safety and efficacy of 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone in humans.
Synthesemethoden
The synthesis of 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone involves the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate and ammonium thiocyanate in the presence of a base catalyst. The resulting product is then treated with methylamine to yield 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone has been studied for its potential neuroprotective effects in a variety of contexts. Research has suggested that 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone may be able to protect against the damage caused by oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C13H14N2O2S |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-3-15-12(17)11(14(2)13(15)18)8-9-4-6-10(16)7-5-9/h4-8,16H,3H2,1-2H3/b11-8- |
InChI-Schlüssel |
QKTLJPBZTLIGHH-FLIBITNWSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)N(C1=S)C |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)N(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)

![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)






![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)
